
5-(Furan-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)thiazole: is a heterocyclic compound that features both a furan ring and a thiazole ring. The furan ring consists of a five-membered aromatic ring with one oxygen atom, while the thiazole ring contains a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylmethyl ketone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Furan-2-yl)thiazole can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-(Furan-2-yl)thiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutics.
Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their bioactivity is attributed to their ability to inhibit key enzymes and pathways in pathogenic organisms.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The compound can also interact with enzymes, leading to the inhibition of metabolic pathways critical for the survival of pathogens.
Comparaison Avec Des Composés Similaires
Thiazole: A simpler structure with only the thiazole ring.
Furan: A simpler structure with only the furan ring.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Benzofuran: Contains a benzene ring fused to a furan ring.
Uniqueness: 5-(Furan-2-yl)thiazole is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications, making it more versatile compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C7H5NOS |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
5-(furan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H5NOS/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |
Clé InChI |
NLZRZEXXQZKGME-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


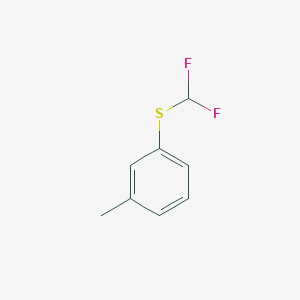
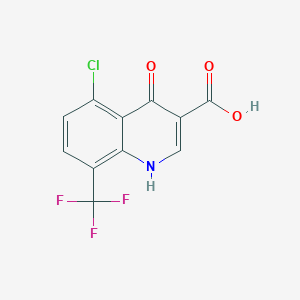
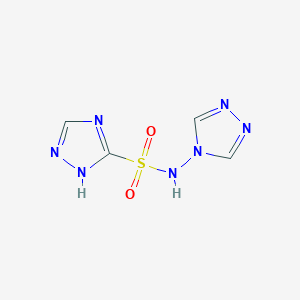

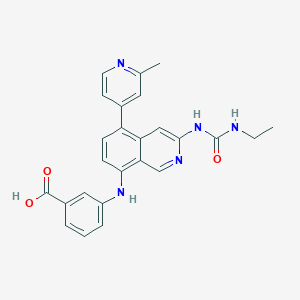
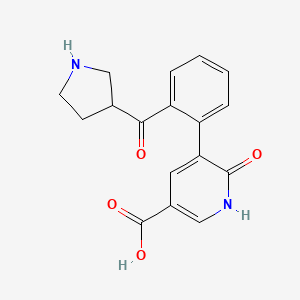

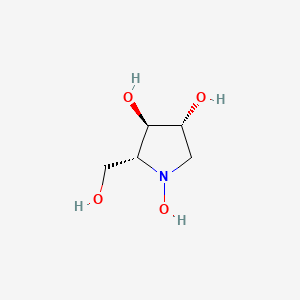
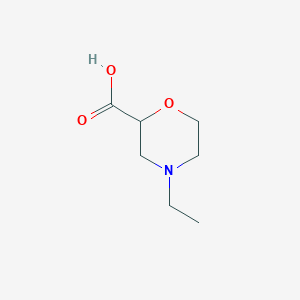

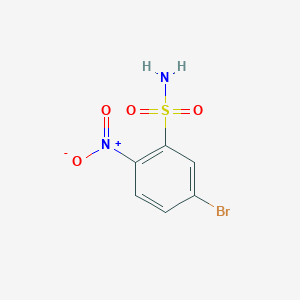

![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
